N(2)-(Pyridyloxobutyl)deoxyguanosine
Overview
Description
N(2)-(Pyridyloxobutyl)deoxyguanosine is a synthetic nucleoside analog derived from deoxyguanosine. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in cancer research and treatment. It is structurally characterized by the presence of a pyridyloxobutyl group attached to the N(2) position of deoxyguanosine, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(2)-(Pyridyloxobutyl)deoxyguanosine typically involves multi-step organic reactions. One common approach is the alkylation of deoxyguanosine with a pyridyloxobutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N(2)-(Pyridyloxobutyl)deoxyguanosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridyloxobutyl group, using reagents like sodium azide (NaN3) or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce this compound alcohol.
Scientific Research Applications
N(2)-(Pyridyloxobutyl)deoxyguanosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with DNA and its potential to induce mutations or inhibit DNA replication.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interfere with DNA synthesis in rapidly dividing cells.
Industry: Utilized in the development of diagnostic tools and assays for detecting DNA damage and repair mechanisms.
Mechanism of Action
The mechanism of action of N(2)-(Pyridyloxobutyl)deoxyguanosine involves its incorporation into DNA, where it can form adducts that disrupt normal DNA function. This disruption can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cells. The compound targets DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.
Comparison with Similar Compounds
Similar Compounds
8-Oxo-7,8-dihydro-2’-deoxyguanosine: Another nucleoside analog known for its role in oxidative DNA damage.
2’-Deoxyguanosine-5’-diphosphate: A nucleotide analog used in various biochemical studies.
Uniqueness
N(2)-(Pyridyloxobutyl)deoxyguanosine is unique due to its specific structural modification at the N(2) position, which imparts distinct chemical and biological properties. This modification enhances its ability to form stable DNA adducts, making it a valuable tool in cancer research and potential therapeutic applications.
Properties
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(4-oxo-4-pyridin-3-ylbutyl)amino]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5/c26-9-14-13(28)7-15(30-14)25-10-22-16-17(25)23-19(24-18(16)29)21-6-2-4-12(27)11-3-1-5-20-8-11/h1,3,5,8,10,13-15,26,28H,2,4,6-7,9H2,(H2,21,23,24,29)/t13-,14+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUZGGNOZHZFMX-RRFJBIMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NCCCC(=O)C4=CN=CC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NCCCC(=O)C4=CN=CC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923558 | |
Record name | 9-(2-Deoxypentofuranosyl)-2-{[4-oxo-4-(pyridin-3-yl)butyl]imino}-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50923558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120789-94-8 | |
Record name | N(2)-(Pyridyloxobutyl)deoxyguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120789948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Deoxypentofuranosyl)-2-{[4-oxo-4-(pyridin-3-yl)butyl]imino}-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50923558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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